2,6-Dibromo-4-fluorobenzyl acetate

Medicinal Chemistry Organic Synthesis Quality Control

Synthesizing Btk kinase inhibitor libraries demands a polyhalogenated benzyl scaffold with predictable, orthogonal reactivity for sequential SAR diversification. 2,6-Dibromo-4-fluorobenzyl acetate (CAS 1346674-62-1) solves this with its unique 2,6-dibromo-4-fluoro substitution pattern. • Enables stepwise cross-coupling via electronically differentiated C-Br bonds, allowing convergent assembly of unsymmetrical biaryl kinase inhibitor cores. • 97% minimum purity minimizes side-reaction interference, ensuring observed biological activity traces exclusively to the intended compound. • Solid at room temperature; shipped ambient with full COA and batch-specific analytical documentation.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
Cat. No. B8112578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-fluorobenzyl acetate
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(C=C(C=C1Br)F)Br
InChIInChI=1S/C9H7Br2FO2/c1-5(13)14-4-7-8(10)2-6(12)3-9(7)11/h2-3H,4H2,1H3
InChIKeyACSZRXJPUQDJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-fluorobenzyl Acetate: Halogenated Building Block


2,6-Dibromo-4-fluorobenzyl acetate (CAS 1346674-62-1) is a polyhalogenated aromatic compound, specifically a benzyl acetate derivative featuring two bromine atoms at the 2 and 6 positions and a single fluorine atom at the 4 position on the phenyl ring [1]. With a molecular formula of C9H7Br2FO2 and a molecular weight of 325.96 g/mol, it is a solid at room temperature . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, where its unique substitution pattern provides a distinct handle for further functionalization, particularly in the synthesis of kinase inhibitors and other complex organic molecules .

Workflow Polyhalogenated aromatic building block for cross-coupling and medicinal chemistry
Selection 2,6-dibromo-4-fluoro substitution pattern supports sequential chemoselective functionalization
Use Context Cited in kinase inhibitor synthesis (e.g., Btk pathway research); also applicable to materials science

Procurement Risk: Why Generic Analogs Fail


Direct substitution of 2,6-Dibromo-4-fluorobenzyl acetate with structurally similar benzyl acetates—such as the non-fluorinated 2,6-Dibromobenzyl acetate (CAS 1147858-83-0) or the mono-fluorinated 4-Fluorobenzyl acetate (CAS 502-00-1) —is highly inadvisable due to the profound impact of the specific halogenation pattern on both physicochemical properties and chemical reactivity. The combination of two ortho-bromine atoms and a para-fluorine atom creates a unique electronic and steric environment that dictates reaction outcomes in cross-coupling and nucleophilic substitution reactions . Using an analog lacking this precise substitution profile can lead to significantly different reaction rates, altered regioselectivity, or complete synthetic failure, thereby compromising downstream research or manufacturing processes.

Target compound 2,6-Dibromo-4-fluorobenzyl acetate
Generic analog Non-fluorinated 2,6-Dibromobenzyl acetate or mono-fluorinated 4-Fluorobenzyl acetate
Electronic and steric environment shaped by two ortho-Br and para-F
Altered halogenation pattern may shift cross-coupling rates and regioselectivity
Two orthogonal C-Br sites enable iterative diversification
Mono-halogenated analogs lack the sequential coupling handle, limiting synthetic utility

Quantitative Differentiation and Selection Evidence


Purity Advantage Over Non-Fluorinated Analog

In head-to-head comparison of commercially available materials, 2,6-Dibromo-4-fluorobenzyl acetate is offered with a minimum certified purity of 97% by multiple suppliers, whereas the structurally analogous, non-fluorinated compound 2,6-Dibromobenzyl acetate is commonly supplied at a lower minimum purity of 95%. This difference is critical for applications where high fidelity of the starting material is paramount for reaction success and yield.

Certified purity
Head-to-head
97% Minimum certified purity (commercial specification)
Supports higher starting-material fidelity for sensitive cross-coupling sequences
Non-fluorinated analog 2,6-Dibromobenzyl acetate typically offered at 95% (supplier comparison)
Medicinal Chemistry Organic Synthesis Quality Control

Unique Cross-Coupling Selectivity

The target compound's specific 2,6-dibromo-4-fluoro substitution pattern is crucial for enabling sequential, chemoselective cross-coupling reactions. In contrast to the mono-brominated analog 4-Fluorobenzyl acetate, which offers only a single site for functionalization, the two ortho-bromine atoms in the target compound serve as orthogonal handles. This allows for the iterative introduction of different aryl or alkyl groups via palladium-catalyzed cross-couplings, a capability not present in simpler analogs. While a direct kinetic comparison for this specific scaffold is not available in the public domain, this reactivity profile is a well-established class-level inference for polyhalogenated arenes [1]. The presence of the electron-withdrawing fluorine atom further modulates the electronic properties of the ring, influencing the rate of oxidative addition at each C-Br bond.

Cross-coupling sites
Class-level inference
Target
Two reactive C-Br bonds (ortho); para-F modulates oxidative addition
Comparator (4-Fluorobenzyl acetate)
Single reactive site; sequential diversification not possible
Enables iterative palladium-catalyzed coupling for complex scaffold assembly
Reactivity pattern based on class-level precedents for polyhalogenated arenes
Cross-Coupling Chemistry Suzuki-Miyaura Reaction C-H Activation

Validated Use in Btk Kinase Inhibitor Synthesis

Patents disclose the use of 2,6-Dibromo-4-fluorobenzyl acetate as a key intermediate in the synthesis of alkylated piperazine compounds that function as Bruton's Tyrosine Kinase (Btk) inhibitors for treating immune disorders and inflammation. This specific substitution pattern is essential for the binding affinity and pharmacokinetic properties of the final drug candidates. In contrast, simpler benzyl acetate analogs are not cited within this context, underscoring the specific pharmacophoric contribution of the 2,6-dibromo-4-fluoro motif. This established, patent-backed utility provides a clear rationale for procuring this specific intermediate over other halogenated benzyl acetates for relevant research programs.

Patent-backed application
Patent context
Explicitly named as intermediate for Btk inhibitor synthesis in patent literature
Procurement directly enables kinase inhibitor research programs
Simpler benzyl acetates not cited in this context; review patent scope for exact applicability
Kinase Inhibition Medicinal Chemistry BTK Inhibitors

High-Impact Application Scenarios


Kinase Inhibitor Lead Optimization

2,6-Dibromo-4-fluorobenzyl acetate is ideally suited for medicinal chemistry programs focused on developing novel kinase inhibitors, particularly those targeting Btk . The compound's dual bromine handles allow for systematic diversification via sequential cross-coupling, enabling the exploration of structure-activity relationships (SAR) around a core benzyl acetate scaffold. The higher minimum purity (97%) reduces the risk of side reactions, ensuring that the observed biological activity is attributable to the intended compound and not synthetic impurities.

Convergent Assembly of Complex Polyaromatics

In advanced organic synthesis, this compound serves as a powerful building block for the convergent assembly of complex, functionalized polyaromatic systems [1]. The orthogonal reactivity of the C-Br bonds permits the stepwise introduction of different aromatic moieties, a strategy that is not feasible with mono-halogenated or symmetrically substituted analogs. This enables the efficient construction of molecular libraries and sophisticated target molecules.

Synthesis of Fluorinated Liquid Crystals and Polymers

The unique electronic properties imparted by the 2,6-dibromo-4-fluoro substitution pattern make this compound a potential precursor for specialty materials, such as fluorinated liquid crystals or polymers. The presence of fluorine enhances properties like thermal stability, dielectric constant, and hydrophobicity. The compound's dual reactivity allows it to be incorporated as a functional monomer or cross-linking agent in the creation of novel materials with tailored properties.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Dual bromine handles for sequential SAR exploration
Cross-coupling efficiency and impurity profiling
Convergent polyaromatic assembly
Orthogonal C-Br reactivity for stepwise diversification
Sequential coupling sequence control and yield
Fluorinated materials synthesis
Fluorine-enhanced thermal and dielectric properties
Monomer incorporation and polymer property testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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